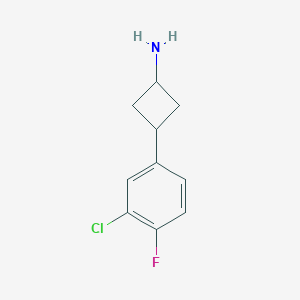
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans: is a chemical compound with the molecular formula C10H11ClFN. It is characterized by a cyclobutane ring substituted with a 3-chloro-4-fluorophenyl group and an amine group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluorobenzyl chloride with cyclobutanone in the presence of a base, followed by reduction and amination steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form various derivatives.
Amination: The amine group can participate in further functionalization reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Derivatives with different substituents at the chloro or fluoro positions.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced functional groups.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
Industry:
作用機序
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-thiol: Similar structure but with a thiol group instead of an amine.
Uniqueness:
- The presence of both chloro and fluoro substituents on the phenyl ring imparts unique reactivity and properties.
- The cyclobutane ring provides a rigid framework, influencing the compound’s interaction with biological targets .
生物活性
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a 3-chloro-4-fluorophenyl group. Its structural formula can be represented as follows:
Research indicates that 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine may interact with various biological targets, particularly in the modulation of ion channels. Its activity has been primarily linked to the inhibition of SLACK (Sodium-Activated Potassium Channel) channels, which play a crucial role in neuronal excitability and signaling pathways.
Ion Channel Modulation
The compound has been shown to inhibit SLACK channels with varying potencies depending on the specific channel variant. For instance, studies reported IC50 values ranging from 221 nM to 1768 nM against different human and mouse SLACK variants, indicating its selective inhibitory capacity .
Pharmacological Effects
The biological effects of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine extend beyond ion channel modulation:
- Neuronal Activity : In vivo studies demonstrated a significant reduction in neuronal firing rates in brain slices from mice expressing specific SLACK variants at concentrations as low as 10 μM .
- Antiviral Activity : Although the primary focus is on ion channel interactions, related compounds have shown antiviral properties against Hepatitis B virus (HBV), suggesting potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
-
Study on Neuronal Excitability :
- Researchers evaluated the effects of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine on neuronal excitability in wild-type and mutant mice.
- Results indicated that the compound effectively decreased spontaneous neuronal firing, supporting its potential as a therapeutic agent for conditions characterized by excessive neuronal activity .
- Comparative Analysis :
Data Table: Biological Activity Summary
| Activity | IC50 (nM) | Target | Notes |
|---|---|---|---|
| SLACK Channel Inhibition | 221 - 1768 | Human and Mouse Variants | Selective inhibition observed |
| Neuronal Firing Reduction | 10 | Neurons from Kcnt1 L/L Mice | Significant reduction at low concentrations |
| Antiviral Activity | N/A | Hepatitis B Virus | Related compounds exhibit antiviral properties |
特性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRURMJWBDLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














